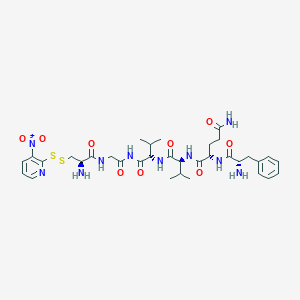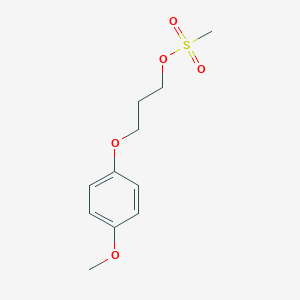
3-(4-Methoxyphenoxy)propyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenoxy)propyl methanesulfonate, also known as MPMS, is a chemical compound used in scientific research for its ability to modify proteins and peptides. It is commonly used in the field of biochemistry and molecular biology to investigate the structure and function of proteins.
Mecanismo De Acción
3-(4-Methoxyphenoxy)propyl methanesulfonate modifies proteins and peptides by reacting with the amino acid residues on the surface of the molecule. The sulfonyl group of 3-(4-Methoxyphenoxy)propyl methanesulfonate reacts with thiol groups on cysteine residues, resulting in the formation of a covalent bond. This modification can alter the structure and function of the protein, leading to changes in activity, stability, and interactions with other proteins.
Efectos Bioquímicos Y Fisiológicos
The modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate can have a wide range of biochemical and physiological effects. It can alter the activity of enzymes, change the binding affinity of proteins for ligands, and affect the stability of protein complexes. In addition, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can be used to introduce non-natural amino acids into proteins, allowing for the creation of novel proteins with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research is its specificity for cysteine residues. This allows for targeted modification of specific amino acid residues on a protein, without affecting other parts of the molecule. However, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can also be irreversible, making it difficult to reverse the modification if necessary. In addition, the modification can affect the solubility and stability of the protein, which can impact its function.
Direcciones Futuras
There are many future directions for the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research. One area of interest is the development of new therapeutic drugs based on the modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate. This approach could lead to the development of more effective and targeted therapies for a wide range of diseases. Another area of interest is the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in the development of novel protein-based materials, such as sensors and biomaterials. Finally, the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in combination with other protein modification techniques could lead to the creation of even more complex and sophisticated proteins with unique properties.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenoxy)propyl methanesulfonate involves the reaction of 3-(4-methoxyphenoxy)propylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenoxy)propyl methanesulfonate is widely used in scientific research as a reagent for the modification of proteins and peptides. It is commonly used in the field of proteomics to study protein structure and function, as well as in the development of new therapeutic drugs. 3-(4-Methoxyphenoxy)propyl methanesulfonate is also used in the field of synthetic biology to engineer proteins with specific properties.
Propiedades
Número CAS |
125714-79-6 |
|---|---|
Nombre del producto |
3-(4-Methoxyphenoxy)propyl methanesulfonate |
Fórmula molecular |
C11H16O5S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
3-(4-methoxyphenoxy)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-14-10-4-6-11(7-5-10)15-8-3-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
FBIHATGPERZNQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
SMILES canónico |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
Pictogramas |
Irritant |
Sinónimos |
3-(4-METHOXYPHENOXY)-PROPYL METHANESULF& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



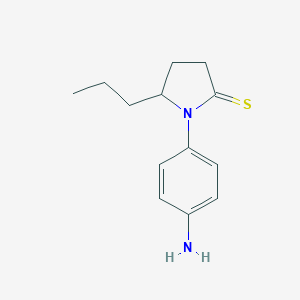
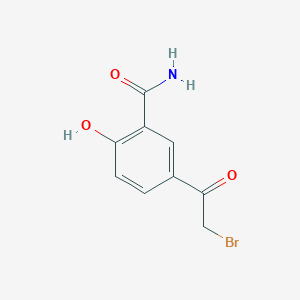
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

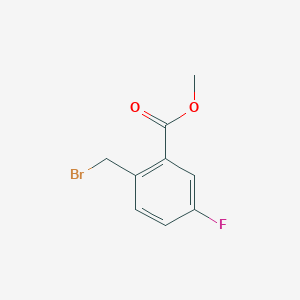
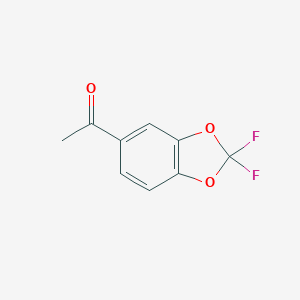
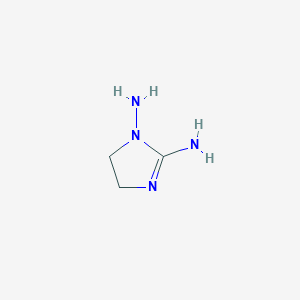
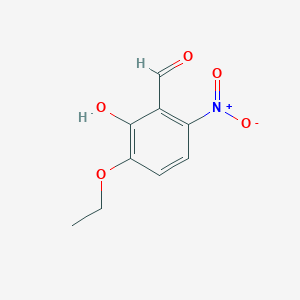
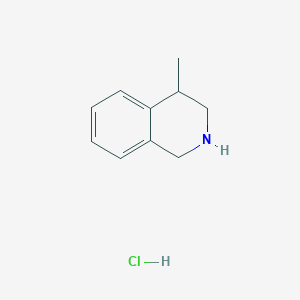
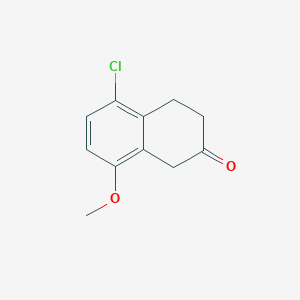
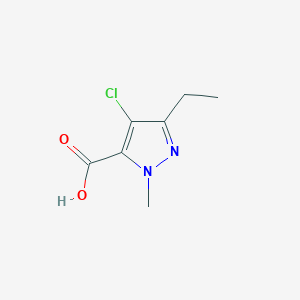
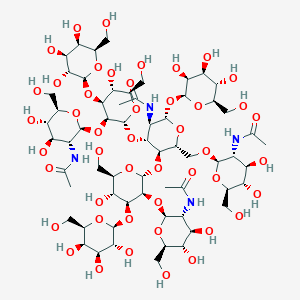
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
